2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide
Description
The compound 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide features a tetrahydroquinazoline dione core substituted with a 4-methoxyphenylcarbamoylmethyl group at position 1 and an N-(2-methylpropyl)acetamide moiety at position 2.
Properties
Molecular Formula |
C29H30N4O5 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C29H30N4O5/c1-19(2)17-30-26(34)16-20-8-12-22(13-9-20)33-28(36)24-6-4-5-7-25(24)32(29(33)37)18-27(35)31-21-10-14-23(38-3)15-11-21/h4-15,19H,16-18H2,1-3H3,(H,30,34)(H,31,35) |
InChI Key |
BWWVDCXLPIOPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate isocyanate under reflux conditions to form the quinazolinone ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinazolinone intermediate.
Final Coupling: The final step involves coupling the intermediate with N-(2-methylpropyl)acetamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s quinazolinone core is known for its potential as an enzyme inhibitor, which can be explored for developing new drugs targeting specific enzymes.
Medicine
In medicine, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. The methoxyphenyl group can enhance its ability to interact with biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism by which 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes by binding to their active sites, while the methoxyphenyl group can enhance binding affinity and specificity. This dual interaction can disrupt normal enzyme function, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinazoline Dione Derivatives
Quinazoline diones are well-studied for their anticonvulsant and sedative activities. Key comparisons include:
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Core Structure : Quinazoline dione with 2,4-dichlorophenyl and methylacetamide substituents.
- Activity : Demonstrates potent anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models, surpassing sodium valproate in efficacy .
- Key Difference : The target compound replaces chlorine atoms with a 4-methoxyphenyl group, which may enhance solubility and alter receptor binding due to electron-donating effects.
1-Benzylsubstituted Derivatives
- Modifications : Benzyl groups at position 1 of the quinazoline dione core.
- Impact : Enhanced affinity for GABAA receptors, critical for anticonvulsant activity .
- Comparison : The target compound’s 4-methoxyphenylcarbamoylmethyl group may mimic benzyl interactions while introducing methoxy-driven polarity.
Acetamide-Containing Analogs
Acetamide moieties are common in bioactive compounds, influencing pharmacokinetics and target engagement:
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide
- Structure : Triazole-linked naphthalenyloxy and phenylacetamide.
- Data : HRMS [M+H]<sup>+</sup> 393.1112; IR confirms carbonyl and aromatic stretches .
- Contrast : The target compound’s tetrahydroquinazoline core may offer greater conformational rigidity compared to triazole-based analogs.
N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
Pharmacological and Computational Insights
Anticonvulsant Activity
- Mechanism : Quinazoline diones act via GABAA receptor modulation. The target compound’s methoxy group may stabilize receptor-ligand interactions through hydrogen bonding .
- Docking Studies : Glide XP scoring () highlights hydrophobic enclosure and hydrogen bonding as critical for binding affinity. The target’s methoxy and acetamide groups align with these motifs .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide is a complex organic molecule that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications based on existing literature.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Specific examples include derivatives that target the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. These compounds demonstrate selective inhibition of tumor growth in xenograft models .
Anti-inflammatory Activity
Recent studies have also highlighted the anti-inflammatory potential of quinazoline derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways:
- Cytokine Inhibition : Compounds have been shown to reduce the production of TNF-α and IL-6 in activated macrophages.
- Case Studies : For example, a series of quinazoline derivatives were evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced inflammation in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : By blocking EGFR signaling pathways, these compounds can hinder tumor growth and metastasis.
- Aurora Kinase Inhibition : Some derivatives have shown potent inhibitory activity against Aurora kinases, which are critical for cell division .
- Induction of Apoptosis : The activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
Research Findings and Case Studies
Several studies have evaluated the efficacy of quinazoline derivatives in various biological assays:
| Study | Compound Tested | Biological Activity | Result |
|---|---|---|---|
| 1 | Quinazoline Derivative A | Anticancer | Significant cytotoxicity against A549 cell line |
| 2 | Quinazoline Derivative B | Anti-inflammatory | Inhibition of TNF-α production in macrophages |
| 3 | Quinazoline Derivative C | Antimicrobial | Effective against Gram-positive bacteria |
These findings suggest that modifications to the quinazoline structure can enhance biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

